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molecular formula C8H8ClNO2S B8355188 (3-Chloro-pyridin-2-ylsulfanyl)-acetic acid methyl ester

(3-Chloro-pyridin-2-ylsulfanyl)-acetic acid methyl ester

Cat. No. B8355188
M. Wt: 217.67 g/mol
InChI Key: VZMBYFWVMVOLPU-UHFFFAOYSA-N
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Patent
US09181219B2

Procedure details

was synthesized according to the procedure used for compound 14. Starting with 2,3-dichloropyridine (17, 2.09 g, 14.0 mmol) the target 18 was obtained as a colorless oil (1.6 g, 52% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9](Cl)=[CH:8][N:7]=1.[Cl:14]C1C(Cl)=CC=CN=1>>[CH3:1][O:2][C:3](=[O:13])[CH2:4][S:5][C:6]1[C:11]([Cl:14])=[CH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CSC1=NC=C(C=C1)Cl)=O
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized

Outcomes

Product
Name
Type
product
Smiles
COC(CSC1=NC=CC=C1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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